5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile
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Overview
Description
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H4BrN3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5th position, a methylthio group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile typically involves the bromination of 2-(methylthio)pyrimidine-4-carbonitrile. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is essential to achieve the desired product quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include 2-(methylthio)pyrimidine-4-carbonitrile derivatives with various substituents at the 5th position.
Oxidation: Products include 5-bromo-2-(methylsulfinyl)pyrimidine-4-carbonitrile and 5-bromo-2-(methylsulfonyl)pyrimidine-4-carbonitrile.
Reduction: Products include 5-bromo-2-(methylthio)pyrimidine-4-amine.
Scientific Research Applications
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: As a potential inhibitor or modulator of biological pathways involving pyrimidine derivatives.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors that recognize pyrimidine derivatives, potentially inhibiting or modulating their activity. The presence of the bromine atom and the methylthio group can influence the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylate
- 5-Bromo-2-methylpyrimidine
Uniqueness
5-Bromo-2-(methylthio)pyrimidine-4-carbonitrile is unique due to the presence of the carbonitrile group at the 4th position, which distinguishes it from other similar compounds that may have different functional groups at this position
Properties
IUPAC Name |
5-bromo-2-methylsulfanylpyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c1-11-6-9-3-4(7)5(2-8)10-6/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEORAMKSVYPIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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